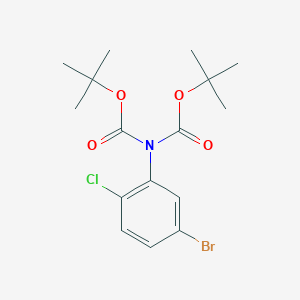
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Convergent Syntheses of N-Boc-Protected Amino Acids
The research on N-Boc-protected amino acids has led to the development of efficient and scalable synthesis methods for these compounds. The N-Boc protection strategy is commonly used in peptide synthesis to protect the amine functionality during the coupling reactions. The studies have focused on creating building blocks for complex molecules, such as the signal metabolite hormaomycin.
Synthesis Analysis
In the first study, an enantiomerically pure N-Boc-protected 4-(Z)-propenylproline was synthesized using the conventional Wittig reaction. This reaction is a well-known method for forming double bonds and was utilized to achieve an 11% yield over 8 steps from the starting material, N-Boc-protected hydroxyproline . The second study presents a one-pot synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine with a 75% overall yield, starting from diethylacetamidomalonate and 2,3-dibromopropene. The enantiomers of this compound were then separated using a biocatalytic kinetic hydrolytic resolution .
Molecular Structure Analysis
The molecular structure of these N-Boc-protected amino acids is characterized by the presence of the Boc group, which is a tert-butoxycarbonyl moiety used to protect the amine group. This protective group is crucial for the stability of the molecule during synthesis and can be removed under acidic conditions when the protection is no longer needed.
Chemical Reactions Analysis
The synthesis of these compounds involves several chemical reactions, including the Wittig reaction to form double bonds and biocatalytic processes for the resolution of enantiomers. The Wittig reaction is particularly significant as it allows for the formation of carbon-carbon double bonds in a stereoselective manner. The biocatalytic resolution demonstrates the use of enzymes to selectively react with one enantiomer over the other, which is a valuable technique in the preparation of optically active substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-protected amino acids are influenced by the protective Boc group. This group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the amino acid. The presence of the Boc group also allows for selective deprotection, which is a critical aspect of peptide synthesis. The studies have not provided detailed physical property data, but these properties are generally consistent with Boc-protected amino acids used in peptide synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMEMQNHQDULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650374 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline | |
CAS RN |
929000-06-6 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


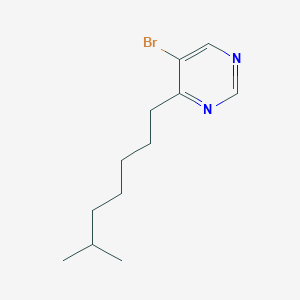
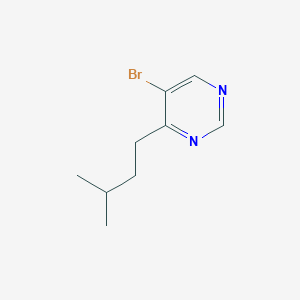
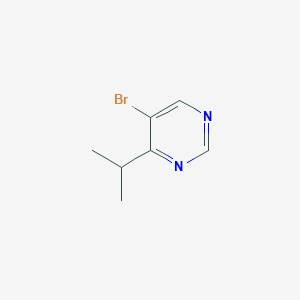
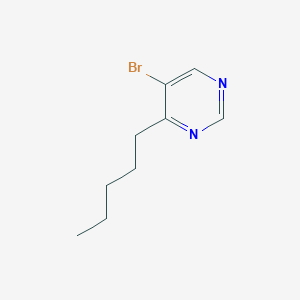
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
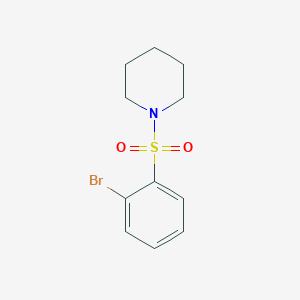
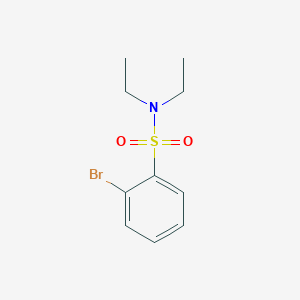
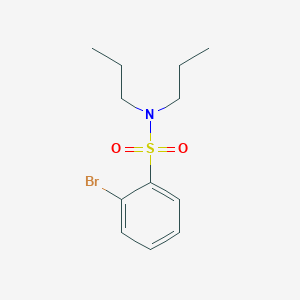
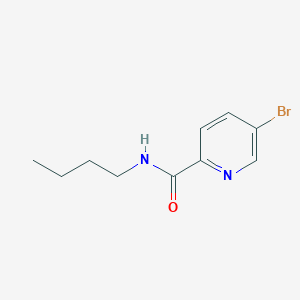
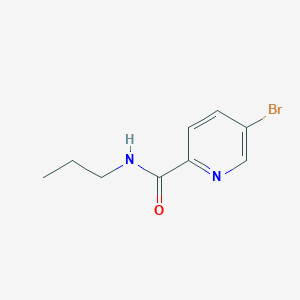
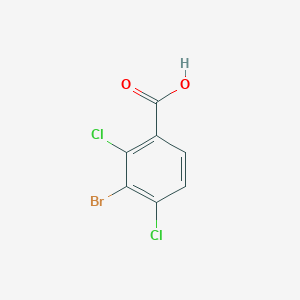
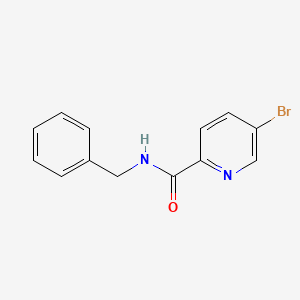
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)